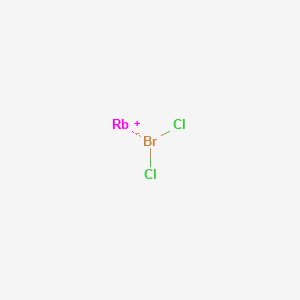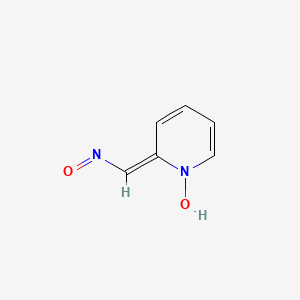
Picolinaldehyde, oxime, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picolinaldehyde, oxime, 1-oxide is a chemical compound that belongs to the class of oxime derivatives Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond this compound is specifically derived from picolinaldehyde, which is a pyridine-2-carboxaldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Picolinaldehyde, oxime, 1-oxide can be synthesized through the reaction of picolinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves the condensation of the aldehyde group with hydroxylamine to form the oxime, followed by oxidation to yield the 1-oxide derivative. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Picolinaldehyde, oxime, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrile oxides.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and substituted oxime derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Picolinaldehyde, oxime, 1-oxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of picolinaldehyde, oxime, 1-oxide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Picolinaldehyde, oxime, 1-oxide can be compared with other oxime derivatives such as:
Nicotinaldehyde oxime: Derived from nicotinaldehyde, it has similar structural properties but different reactivity and applications.
Isonicotinaldehyde oxime: Derived from isonicotinaldehyde, it is used in different chemical and biological contexts.
Benzaldehyde oxime: A simpler oxime derivative with distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
698-21-5 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
(2E)-1-hydroxy-2-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-3-1-2-4-8(6)10/h1-5,10H/b6-5+ |
Clave InChI |
GEHOJNIWJDMRKK-AATRIKPKSA-N |
SMILES isomérico |
C1=C/C(=C\N=O)/N(C=C1)O |
SMILES canónico |
C1=CC(=CN=O)N(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


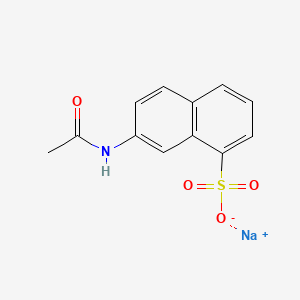

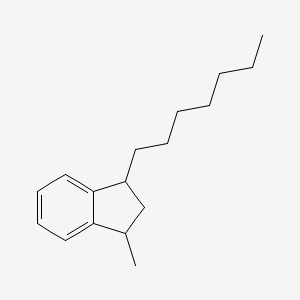
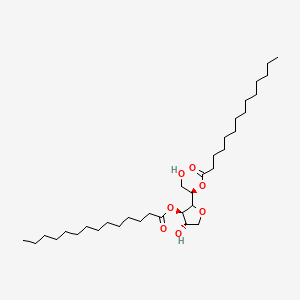
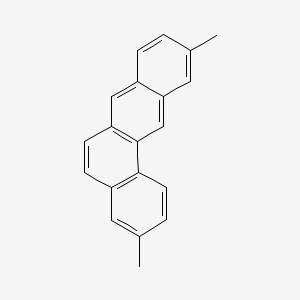
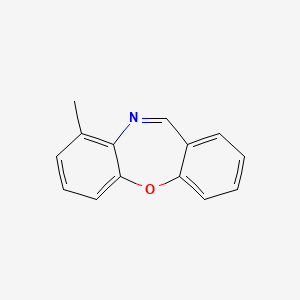
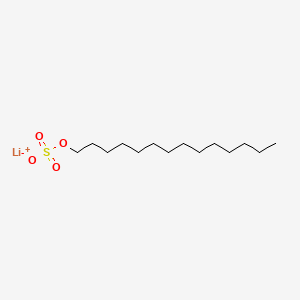
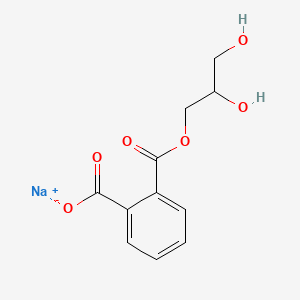
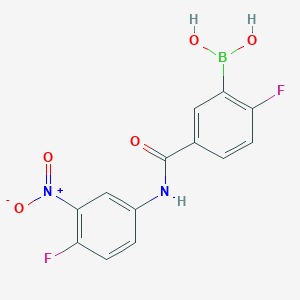
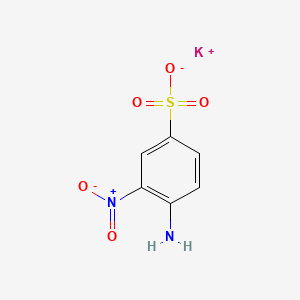

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

